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Compound of Interest

Compound Name: 5-Methyl-1H-indazol-6-ol

Cat. No.: B1436748

An In-Depth Technical Guide to 5-Methyl-1H-indazol-6-ol: Properties, Synthesis, and
Applications

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1H-indazol-6-ol (CAS
No: 1082042-15-6), a heterocyclic compound of significant interest to the chemical and
pharmaceutical sciences. We delve into its fundamental physicochemical properties, present a
detailed, logical synthetic protocol, and outline robust methods for its analytical
characterization. Furthermore, this guide explores the compound's strategic importance as a
molecular scaffold in drug discovery, contextualized by the broader utility of the indazole
nucleus in medicinal chemistry. Safety protocols and handling guidelines are also provided for
researchers. This document is intended for scientists and professionals in drug development,
chemical synthesis, and academic research, serving as a practical and authoritative resource.

Introduction: The Strategic Importance of the
Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry,
forming the core of numerous natural products and blockbuster drugs.[1] Among these, the
indazole nucleus—a bicyclic structure comprising a benzene ring fused to a pyrazole ring—
stands out as a "privileged scaffold." This designation arises from its repeated appearance in
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compounds exhibiting a wide array of biological activities, including anti-inflammatory,
antitumor, and anti-HIV effects.[1]

Indazole and its derivatives are often employed as bioisosteres for indoles and phenols. This
substitution can confer significant advantages, such as enhanced metabolic stability, improved
oral bioavailability, and unique receptor-binding interactions due to the additional nitrogen atom,
which can act as a hydrogen bond acceptor.[2] 5-Methyl-1H-indazol-6-ol is a specific
exemplar of this class. Its structure is strategically functionalized with:

e A hydroxyl group at the 6-position, providing a crucial hydrogen bond donor/acceptor site
analogous to a phenol, which is critical for interacting with biological targets like protein
kinases.

» A methyl group at the 5-position, which can influence the compound's electronic properties,
lipophilicity, and steric fit within a target's binding pocket.[3]

This guide provides the core technical data and methodologies required to effectively
synthesize, characterize, and utilize this versatile chemical entity.

Physicochemical and Structural Data

The fundamental properties of 5-Methyl-1H-indazol-6-ol are summarized below. Accurate
knowledge of these parameters is the first step in any experimental design, from reaction setup
to formulation.
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Property Value Source(s)
Molecular Formula CsHsN20 [41[5]
Molecular Weight 148.16 g/mol [41[5]

CAS Number 1082042-15-6 [4][5]
Appearance Solid [5]

Boiling Point 359.9 + 22.0 °C at 760 mmHg [5]

Purity > 97% (Typical) [5]

Storage Temperature Room Temperature [5]

InChi Key KJEVVDTWFHNFBO- 5]

UHFFFAOYSA-N

SMILES Cclcc2c(cn[nH]2)c(O)cl

Synthesis and Purification Protocol

While numerous methods exist for constructing the indazole core, a common and effective
strategy involves the cyclization of appropriately substituted precursors.[6] The following is a
proposed, robust protocol for the synthesis of 5-Methyl-1H-indazol-6-ol, based on established
chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge into manageable steps. The
target molecule can be disconnected to reveal readily available starting materials.
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Caption: Retrosynthetic pathway for 5-Methyl-1H-indazol-6-ol.

Step-by-Step Synthesis Protocol

Causality: This multi-step synthesis is designed to precisely install the required functional
groups around the aromatic ring before the key cyclization step that forms the indazole core.
Each step is a standard, high-yielding organic transformation.

Step 1: Nitration of 2-Amino-4-methylphenol

e Setup: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve
2-amino-4-methylphenol in concentrated sulfuric acid at 0 °C.
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e Reaction: Add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature
below 5 °C. The electrophilic nitronium ion (NO2z%) is generated in situ and adds to the
electron-rich aromatic ring.

o Workup: Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH
solution) to precipitate the product, 2-amino-4-methyl-5-nitrophenol.

« Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water if
necessary.

Step 2: Diazotization and Cyclization

Setup: Suspend the 2-amino-4-methyl-5-nitrophenol in an aqueous solution of a strong acid
(e.g., H2S0a4) and cool to 0-5 °C.

o Diazotization: Add a solution of sodium nitrite (NaNO:2) in water dropwise. This converts the
primary amine into a diazonium salt, a key intermediate.

e Cyclization: Gently warm the solution. The diazonium salt will undergo intramolecular
cyclization, displacing N2 gas and forming the indazole ring. This is a variation of the
Jacobson indazole synthesis.

o Workup: Neutralize the reaction mixture to precipitate the crude 5-Methyl-6-nitro-1H-
indazole.

Step 3: Reduction of the Nitro Group
o Setup: Dissolve the crude 5-Methyl-6-nitro-1H-indazole in ethanol or acetic acid.

¢ Reduction: Add a reducing agent such as tin(ll) chloride (SnCl2) in concentrated HCI or use
catalytic hydrogenation (Hz gas with a Pd/C catalyst). This selectively reduces the nitro group
to an amine.

o Workup: If using SnClz, basify the mixture to precipitate the tin salts and extract the product
with an organic solvent (e.g., ethyl acetate). If using hydrogenation, filter off the catalyst.

Step 4: Conversion of Amine to Hydroxyl Group
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o Setup: Dissolve the resulting 6-amino-5-methyl-1H-indazole in aqueous sulfuric acid and
cool to 0-5 °C.

o Diazotization: Add sodium nitrite solution dropwise to form the corresponding diazonium salt.

o Hydrolysis: Heat the solution gently. The diazonium group is an excellent leaving group and
is displaced by water to form the final hydroxyl group.

» Final Purification: Cool the solution and extract the product, 5-Methyl-1H-indazol-6-ol, with
ethyl acetate. Purify the crude product using silica gel column chromatography (e.g., with a
hexane/ethyl acetate gradient) to yield the pure solid.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the
synthesized compound. A multi-technique approach provides a self-validating system of
analysis.

Synthesized Sample
(5-Methyl-1H-indazol-6-ol)

Proton Environment

Carbon Skeleton \Functional Groups

FTIR&Spectroscopy M%s\Spectrometry

Confirms carbon backbone /Confirms O-H, N-H, C-H bonds

MR Spectroscopy

Confirms proton count

.. onfirms Molecular Formula
and connectivity

Verified Structure

& Purity

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1436748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Integrated workflow for the analytical characterization of the target compound.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated
solvent (e.g., DMSO-ds or CDCI3) in an NMR tube. DMSO-ds is often preferred for molecules
with exchangeable protons (O-H, N-H).

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Expected signals
would include aromatic protons, a singlet for the methyl group, and broad singlets for the O-
H and N-H protons.

e 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. Due to the lower natural
abundance of 13C, a longer acquisition time with more scans is required.[7] The 1H tautomer
is expected to have a C3a/C7a signal around 132-133 ppm.[8]

Protocol: Fourier-Transform Infrared (FTIR)
Spectroscopy

o Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of
dry KBr powder and pressing it into a transparent disk.[7]

o Data Acquisition: Record a spectrum from 4000 to 400 cm™1,

o Data Interpretation: Look for characteristic absorption bands:

[¢]

O-H stretch: Broad peak around 3200-3500 cm™1,

o

N-H stretch: Moderate peak around 3100-3300 cm™—1,

o

C-H stretch (aromatic & alkyl): Peaks around 2850-3100 cm~1,

[¢]

C=C stretch (aromatic): Peaks in the 1450-1600 cm~1 region.
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Protocol: Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or after chromatographic separation (LC-MS).

+ lonization: Use Electron lonization (El) for a fragmentation pattern or a softer method like
Electrospray lonization (ESI) to primarily observe the molecular ion.

¢ Data Analysis: In high-resolution MS (HRMS), the exact mass of the molecular ion ([M]* or
[M+H]*) should match the calculated value for CsHsN20 (148.0637) within a few ppm,
confirming the elemental composition.

Applications in Drug Discovery and Chemical
Biology

5-Methyl-1H-indazol-6-ol is not merely a chemical curiosity; it is a strategic starting point for
the synthesis of high-value molecules, particularly kinase inhibitors.

5-Methyl-1H-indazol-6-ol
(Scaffold/Fragment)

N-Alkylation/
N-Arylation

Palladium-catalyzed
Coupling (at C3/C7)

O-Alkylation

Diverse Chemical Library

High-Throughput Screening
(e.g., Kinase Panels)
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Caption: Role of 5-Methyl-1H-indazol-6-ol in a drug discovery workflow.

» Kinase Inhibitor Development: Many successful kinase inhibitors, such as Pazopanib and
Axitinib, feature an indazole core.[1] The N-H group of the pyrazole ring often forms a critical
hydrogen bond with the "hinge region" of the kinase active site. The hydroxyl group on 5-
Methyl-1H-indazol-6-ol can be used as an anchor point or be further functionalized, while
the methyl group helps to probe specificity pockets.

o Fragment-Based Drug Discovery (FBDD): With a molecular weight under 150 g/mol , this
compound is an ideal candidate for FBDD. It can be screened against biological targets, and
if a weak but efficient binding is observed, it can be "grown" into a more potent lead
compound by adding functionality at its various reactive sites (the two nitrogen atoms, the
hydroxyl group, and the C3/C7 positions).

» Bioisostere Replacement: In existing drug development programs, replacing an indole or
phenol moiety with 5-Methyl-1H-indazol-6-ol is a proven strategy to overcome issues like
poor metabolic stability (e.g., phase | or Il metabolism of phenols) while retaining or even
enhancing biological activity.

Safety and Handling

Proper handling is crucial for laboratory safety. The following information is derived from
supplier safety data.[5]
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Category Information
Signal Word Warning
Pictogram GHSO07 (Harmful/lrritant)

H302: Harmful if swallowed.H315: Causes skin
Hazard Statements irritation.H319: Causes serious eye

irritation.H335: May cause respiratory irritation.

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.P305+P351+P
Precautionary Statements 338: IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Recommended Handling Procedures:

Always handle this compound in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,
and nitrile gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a tightly sealed container in a dry, cool place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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